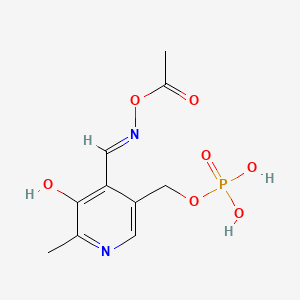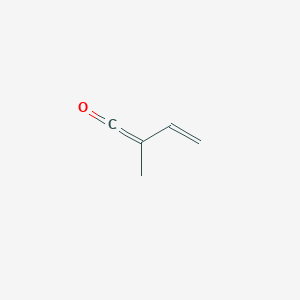
Helium--magnesium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Helium–magnesium (1/1) is a compound formed by the combination of helium and magnesium Helium is a noble gas known for its inertness and low reactivity, while magnesium is an alkaline earth metal known for its reactivity and role in various biological and industrial processes
准备方法
Synthetic Routes and Reaction Conditions: The preparation of helium–magnesium (1/1) involves the reaction of helium gas with magnesium under specific conditions. This process typically requires high pressure and temperature to facilitate the interaction between the inert helium and the reactive magnesium. The reaction is often carried out in a controlled environment to prevent contamination and ensure the purity of the compound.
Industrial Production Methods: Industrial production of helium–magnesium (1/1) may involve the use of advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods allow for the precise control of reaction conditions and the production of high-purity compounds. The use of inert atmospheres, such as nitrogen or helium, is essential to prevent unwanted reactions with other elements or compounds.
化学反应分析
Types of Reactions: Helium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, helium–magnesium (1/1) can form magnesium oxide and release helium gas.
Reduction: Reducing agents such as hydrogen can reduce helium–magnesium (1/1) to magnesium and helium.
Substitution: Halogens like chlorine or bromine can react with helium–magnesium (1/1) to form magnesium halides and release helium.
Major Products Formed: The major products formed from these reactions include magnesium oxide, magnesium halides, and elemental helium.
科学研究应用
Helium–magnesium (1/1) has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in the synthesis of other compounds.
- Studied for its unique bonding and structural properties.
Biology:
- Investigated for its potential role in biological systems, particularly in magnesium-related processes.
Medicine:
- Explored for its potential use in medical imaging and diagnostics due to the unique properties of helium.
Industry:
- Utilized in the production of high-performance materials and coatings.
- Studied for its potential use in advanced manufacturing processes.
作用机制
The mechanism of action of helium–magnesium (1/1) involves the interaction between helium and magnesium at the molecular level. Helium’s inert nature allows it to stabilize the reactive magnesium, resulting in a compound with unique properties. The specific molecular targets and pathways involved depend on the application and conditions under which the compound is used.
相似化合物的比较
Helium–magnesium (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Formed by the reaction of magnesium with oxygen, it is widely used in various industrial applications.
Magnesium Halides (MgX2): Formed by the reaction of magnesium with halogens, these compounds are used in chemical synthesis and industrial processes.
Helium Compounds: Helium can form compounds with other elements under specific conditions, such as disodium helide (Na2He), which is stable at high pressures.
属性
CAS 编号 |
81099-07-2 |
|---|---|
分子式 |
HeMg |
分子量 |
28.308 g/mol |
IUPAC 名称 |
helium;magnesium |
InChI |
InChI=1S/He.Mg |
InChI 键 |
KCAVJKFEUVWRLY-UHFFFAOYSA-N |
规范 SMILES |
[He].[Mg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


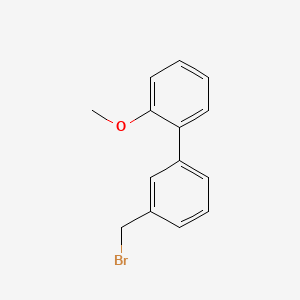
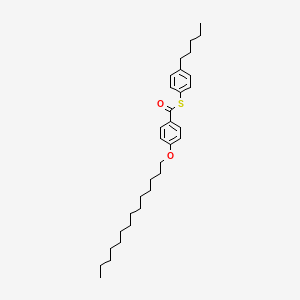


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

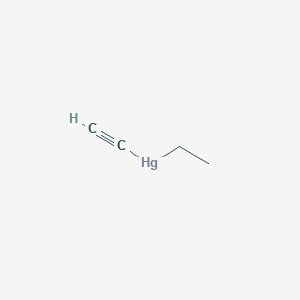
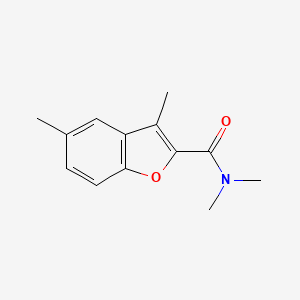

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)

![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
